molecular formula C17H27N3O2 B1520200 tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate CAS No. 1159976-35-8

tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate

Cat. No.: B1520200
CAS No.: 1159976-35-8
M. Wt: 305.4 g/mol
InChI Key: DHGWCWNUTGCGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate, also known by its CAS number 1171197-20-8, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.422 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and an aminoaniline moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with 4-aminoaniline under controlled conditions. The process may include various purification steps such as column chromatography to isolate the desired product with high purity .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, particularly in the context of neuropharmacology and enzyme inhibition:

  • Cholinesterase Inhibition : Studies have shown that related compounds can inhibit butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. For instance, a structurally similar compound demonstrated an IC50 value of 90 nM against BuChE, suggesting potential therapeutic applications in cognitive disorders .
  • Serotonin Receptor Activity : The compound's structure suggests it may interact with serotonin receptors, particularly the 5-HT6 receptor, which is involved in mood regulation and cognitive functions. Compounds with similar scaffolds have shown promising Ki values in receptor binding studies .
  • Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant properties, which could contribute to neuroprotective effects by mitigating oxidative stress in neuronal cells.

Case Studies

A notable study explored the effects of piperidine derivatives on cognitive function in animal models. The results indicated that compounds similar to this compound improved memory performance and reduced anxiety-like behaviors in rodents, supporting their potential as anxiolytics and cognitive enhancers .

In Vitro Studies

In vitro assays have demonstrated that related compounds can modulate neurotransmitter levels in neuronal cultures, indicating a mechanism by which they may exert their effects on cognition and mood .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperidine ring and the aminoaniline substituent significantly affect biological activity. For instance:

  • Substituents on the aromatic ring can enhance binding affinity to receptors.
  • The presence of electron-donating groups can improve cholinesterase inhibition potency.

Data Table: Biological Activity Overview

PropertyValue/Description
Molecular Formula C17H27N3O2
Molecular Weight 305.422 g/mol
Cholinesterase Inhibition IC50 = 90 nM (similar compounds)
5-HT6 Receptor Ki Not specified; potential activity
Antioxidant Activity Suggested by structural analysis

Properties

IUPAC Name

tert-butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-13(12-20)11-19-15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGWCWNUTGCGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670761
Record name tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159976-35-8
Record name tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.